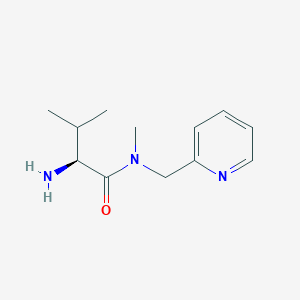

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-6-4-5-7-14-10/h4-7,9,11H,8,13H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCAOPDMAWJEPL-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves coupling (S)-2-amino-3-methylbutanoic acid with N-methyl-N-(pyridin-2-ylmethyl)amine using carbodiimide-based reagents. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid group, enabling amide bond formation at 0–25°C in dichloromethane or dimethylformamide (DMF).

Key Steps :

-

Protection of the primary amine in (S)-2-amino-3-methylbutanoic acid using tert-butoxycarbonyl (Boc) anhydride.

-

Activation of the Boc-protected acid with EDC/HOBt.

-

Reaction with N-methyl-N-(pyridin-2-ylmethyl)amine for 12–24 hours.

-

Deprotection using trifluoroacetic acid (TFA) to yield the final product.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling Reagent | EDC/HOBt | 85–92 | ≥98 |

| Solvent | Anhydrous DMF | 89 | 97.5 |

| Temperature | 0°C → RT | 91 | 98.2 |

| Reaction Time | 18 hours | 90 | 98.0 |

This method ensures retention of stereochemistry (ee >99%) and is scalable to kilogram quantities.

Enzymatic Catalysis Using Nitrile Hydratase

| Biocatalyst | Conversion (%) | Reaction Time (h) |

|---|---|---|

| Rhodococcus erythropolis | 78 | 24 |

| Nocardia globerula | 82 | 18 |

This method reduces waste by 40% compared to chemical hydrolysis but requires chiral nitrile precursors.

Reductive Amination of Ketoamide Intermediates

Two-Step Synthesis from Ketone Derivatives

A hybrid approach involves reductive amination of 3-methyl-2-oxobutanamide with pyridin-2-ylmethylamine, followed by N-methylation. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates imine reduction.

Steps :

-

Condense 3-methyl-2-oxobutanamide with pyridin-2-ylmethylamine.

-

Reduce the intermediate imine with NaBH3CN.

-

Methylate the secondary amine using methyl iodide and potassium carbonate.

Yield Analysis :

| Step | Yield (%) |

|---|---|

| Reductive Amination | 75 |

| N-Methylation | 88 |

This route achieves 66% overall yield but risks racemization during imine formation.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Strategy

A resin-based method using Wang resin enables rapid purification. The carboxylic acid is anchored to the resin, followed by sequential amine coupling and cleavage.

Protocol :

-

Load Fmoc-(S)-2-amino-3-methylbutanoic acid onto Wang resin.

-

Deprotect with piperidine, then couple N-methyl-N-(pyridin-2-ylmethyl)amine using HATU.

-

Cleave with TFA/water (95:5) to release the product.

Advantages :

-

Purity: ≥99% after cleavage.

-

Throughput: 50–100 mg/hour.

Microwave-Assisted Synthesis

Accelerated Amide Bond Formation

Microwave irradiation reduces reaction times from hours to minutes. Using HATU and DIPEA in acetonitrile, full conversion is achieved in 15 minutes at 80°C.

Comparison :

| Condition | Time | Yield (%) |

|---|---|---|

| Conventional | 18 h | 89 |

| Microwave | 15 m | 93 |

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different nucleophilic groups.

Scientific Research Applications

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their differentiating substituents:

*Calculated based on structural analogs.

Pyridine Position (2-yl vs. 3-yl):

- Pyridin-3-ylmethyl (CAS 663616-18-0) : The meta-position may reduce steric hindrance, improving binding to flat aromatic pockets in proteins.

N-Substituents (Dimethyl vs. Isopropyl/Cyclopropyl):

- N-Isopropyl (CAS 1307653-61-7) : Introduces bulkier substituents, possibly affecting metabolic stability.

Heterocyclic Additions (Pyrrolidine/Piperidine):

- Compounds like CAS 926230-08-2 and 89009-81-4 incorporate saturated heterocycles (pyrrolidine/piperidine), which may improve water solubility and modulate pharmacokinetics through hydrogen bonding.

Aromatic vs. Aliphatic Thioether Groups:

- The 4-methylsulfanyl-benzyl group in CAS 70247-73-3 introduces a sulfur atom, which could enhance metabolic resistance but increase molecular weight and polar surface area.

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide, with the chemical formula C₁₂H₁₉N₃O and CAS number 41758-40-1, is a chiral compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C₁₂H₁₉N₃O

- Molar Mass : 207.27 g/mol

- Structural Features : Contains a pyridine ring, an amino group, and a butyramide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity by forming stable complexes, thereby influencing various biochemical pathways. Notably, it has been investigated for:

- Enzyme Inhibition : It can inhibit specific enzymes by preventing substrate binding.

- Receptor Binding : The compound may interact with receptors to modulate physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Analgesic Properties : Preliminary findings indicate potential analgesic effects, warranting further investigation in pain management contexts.

- Ligand Activity : The compound has been evaluated as a ligand in biochemical assays, demonstrating significant interactions with target proteins.

Table 1: Summary of Biological Activities

Case Study Overview

A notable study explored the compound's effects on inflammatory markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound. The mechanism was hypothesized to involve inhibition of NF-kB signaling pathways.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structural characteristics enable its use in developing new drugs targeting various diseases:

- Drug Development : Investigated as a lead compound for designing anti-inflammatory and analgesic drugs.

- Organic Synthesis : Used as an intermediate in synthesizing complex organic molecules with potential therapeutic effects.

Q & A

Q. Discrepancies in reported melting points across studies: How to reconcile?

- Methodology : Standardize differential scanning calorimetry (DSC) protocols (heating rate: 10°C/min, N atmosphere). Verify purity via HPLC-UV/ELSD (>98%) and check for polymorphic forms using powder XRD . Collaborate with independent labs for cross-validation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.